4-Hydroxy-1lambda4-thian-1-one
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Overview
Description
4-Hydroxy-1lambda4-thian-1-one, also known by its IUPAC name tetrahydro-2H-thiopyran-4-ol 1-oxide, is a sulfur-containing heterocyclic compound. It has the molecular formula C5H10O2S and a molecular weight of 134.2 g/mol . This compound is characterized by the presence of a thiopyran ring with a hydroxyl group and an oxide group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 4-Hydroxy-1lambda4-thian-1-one can be achieved through several synthetic routes. One common method involves the oxidation of tetrahydrothiopyran-4-ol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield, as well as to optimize reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-Hydroxy-1lambda4-thian-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form tetrahydrothiopyran-4-ol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acid chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
4-Hydroxy-1lambda4-thian-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1lambda4-thian-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and oxide groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their functions. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
4-Hydroxy-1lambda4-thian-1-one can be compared with other sulfur-containing heterocycles such as:
Tetrahydrothiopyran-4-ol: Lacks the oxide group, making it less reactive in certain oxidation reactions.
Thiazolidin-4-one: Contains a nitrogen atom in the ring, which can lead to different biological activities and reactivity.
Sulfolane: A fully saturated sulfur-containing heterocycle, used primarily as a solvent in industrial applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and an oxide group on the thiopyran ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-oxothian-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c6-5-1-3-8(7)4-2-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLZSKSUHKAOBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89211-29-0 |
Source
|
Record name | 4-hydroxy-1lambda4-thian-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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